molecular formula C22H25NO4 B2758667 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1421477-26-0

2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No. B2758667
CAS RN: 1421477-26-0
M. Wt: 367.445
InChI Key: QYRNAOXDDJOART-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acylhydrazones and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Anticancer Activity and Molecular Docking

Research involving compounds with structural similarities to 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has focused on anticancer activities. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for its anticancer potential through molecular docking studies targeting the VEGFr receptor, illustrating the relevance of similar structures in developing potential anticancer agents (Sharma et al., 2018).

Photoinitiators for Polymerization

Another area of research involves the synthesis of compounds for use as photoinitiators in the preparation of polymer networks. A study on 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, which shares functional group similarities, demonstrates its application in initiating polymerization under air atmosphere, highlighting the potential of similar acetamide derivatives in materials science (Batibay et al., 2020).

Drug Design and Discovery

The compound's structural framework is also of interest in the design and discovery of new drugs. Research on derivatives of similar structures has explored their analgesic and antipyretic properties, indicating the chemical scaffold's utility in developing novel pharmaceuticals with potential therapeutic benefits (Reddy et al., 2014).

Hypoglycemic Activity

Moreover, acetamide derivatives have been synthesized and evaluated for their hypoglycemic activity, suggesting the applicability of such compounds in managing diabetes through novel therapeutic agents (Nikaljea et al., 2012).

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-17(2)18-10-12-19(13-11-18)27-16-22(24)23-14-6-7-15-26-21-9-5-4-8-20(21)25-3/h4-5,8-13,17H,14-16H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRNAOXDDJOART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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